
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, along with a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acyl chloride to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride may involve more scalable and efficient methods. These can include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides and Esters: From substitution reactions.
Amines: From reduction of the nitro group.
Oxidized Isoxazole Derivatives: From oxidation reactions.
科学研究应用
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-(4-Nitrophenyl)isoxazole-3-carbonyl chloride
- 5-(3-Methylphenyl)isoxazole-3-carbonyl chloride
Uniqueness
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are desired .
属性
CAS 编号 |
88958-30-9 |
|---|---|
分子式 |
C10H5ClN2O4 |
分子量 |
252.61 g/mol |
IUPAC 名称 |
5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H |
InChI 键 |
XUKRUOUUYAWVHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


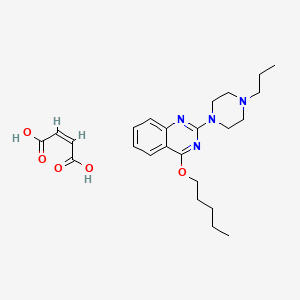
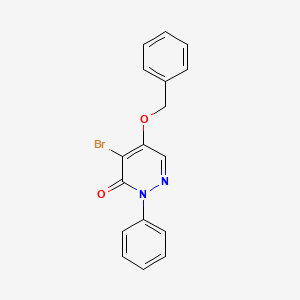
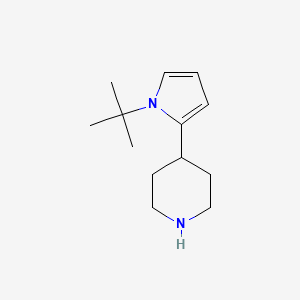
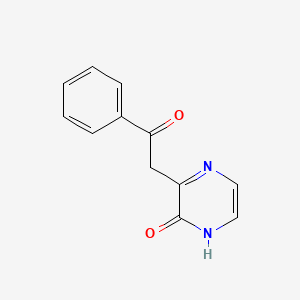

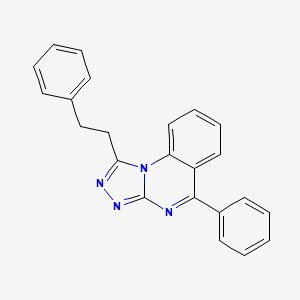
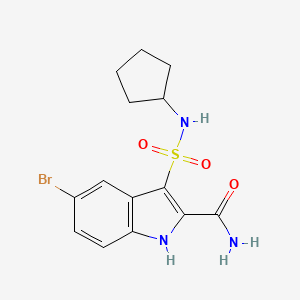

![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)

![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)


